(RS)-G12Di-1

KRAS G12D inhibitor Selectivity

Procure (RS)-G12Di-1 for unambiguous, mutation-specific KRAS-G12D studies. Its unique malolactone electrophile and rapid kinetics (t1/2 ~99s) enable precise target engagement analysis without G12C cross-reactivity. Essential for PDAC research and SAR studies guided by a 1.7Å co-crystal structure. Validate dependency in active GTP-state KRAS-G12D signaling.

Molecular Formula C37H35FN6O4
Molecular Weight 646.7 g/mol
Cat. No. B12370193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(RS)-G12Di-1
Molecular FormulaC37H35FN6O4
Molecular Weight646.7 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC2=C1C(=CC=C2)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6C(=O)C7CC(=O)O7)OCC89CCCN8CCC9
InChIInChI=1S/C37H35FN6O4/c1-2-22-7-3-8-23-9-4-10-26(30(22)23)32-31(38)33-27(18-39-32)34(41-36(40-33)47-21-37-13-5-15-43(37)16-6-14-37)42-19-24-11-12-25(20-42)44(24)35(46)28-17-29(45)48-28/h1,3-4,7-10,18,24-25,28H,5-6,11-17,19-21H2
InChIKeyCYWFCHUQQPFUCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(RS)-G12Di-1: A Selective Covalent Inhibitor of Oncogenic K-Ras-G12D for Targeted Cancer Research


(RS)-G12Di-1 is a racemic, covalent small-molecule inhibitor specifically designed to target the oncogenic K-Ras-G12D mutant protein. Its structure features a malolactone (β-carboxyl-β-propiolactone) electrophile that exploits ring-strain release to achieve covalent alkylation of the non-catalytic Asp12 residue, a challenging target in drug discovery [1]. This compound disrupts the critical protein-protein interaction between K-Ras-G12D and its downstream effector Raf, thereby blocking oncogenic signal transduction . It is primarily utilized as a chemical probe in fundamental research to interrogate K-Ras-G12D biology and validate therapeutic targets, particularly in pancreatic cancer models [2].

The Critical Need for Mutant-Selective KRAS-G12D Inhibitors Like (RS)-G12Di-1


Generic substitution of KRAS inhibitors is not feasible due to the fundamental requirement for mutation-specific targeting. KRASG12D and KRASG12C are distinct oncogenic drivers requiring inhibitors with unique binding mechanisms. While several approved and investigational drugs (e.g., Sotorasib, Adagrasib) successfully target the reactive cysteine in KRASG12C, they are ineffective against KRASG12D, the most prevalent KRAS mutation in pancreatic cancer [1]. Furthermore, many emerging G12D inhibitors exhibit cross-reactivity, also binding to KRASG12C, which introduces experimental variability [2]. Therefore, the procurement of a probe with verified, high-fidelity selectivity for G12D over G12C is essential for generating unambiguous, mutation-specific datasets in disease models.

Quantitative Differentiation of (RS)-G12Di-1: Selectivity, Kinetics, and Target Engagement Data


Unmatched Selectivity for G12D Over G12C Mutant and Wild-Type KRAS

(RS)-G12Di-1 demonstrates a critical and differentiating selectivity profile, showing no detectable cross-reactivity with the highly nucleophilic KRAS-G12C mutant. In contrast, many other covalent KRAS-G12D inhibitors, such as ML-G12Di-7 and β-lactone/epoxide-based probes, are 'dual' or 'multi' mutant inhibitors that also covalently modify KRAS-G12C [1]. This exclusive reactivity for G12D versus G12C is a defining feature [2]. Furthermore, it exhibits negligible modification of wild-type K-Ras (0% after 1 hour) and only minimal activity against the related G13D mutant (6.5% modification), confirming its high fidelity for the target aspartate mutation [3].

KRAS G12D inhibitor Selectivity Covalent inhibitor

Rapid Covalent Modification Kinetics of GDP-Bound KRAS-G12D

(RS)-G12Di-1 engages its target with exceptional speed, a key advantage for efficient target modification in biochemical and cellular assays. The compound reacts with GDP-bound KRAS-G12D with a half-life (t1/2) of just 99 seconds and achieves near-complete protein modification within 15 minutes [1]. This rapid kinetics profile ensures quick and thorough target engagement, minimizing the required incubation times compared to slower-acting inhibitors. In stark contrast, it shows no detectable modification of wild-type KRAS after a 60-minute incubation, underscoring its mutation-specific kinetic selectivity .

KRAS-G12D Covalent kinetics Target engagement

Unique Capability to Engage the Active GTP-Bound State of KRAS-G12D

(RS)-G12Di-1 possesses a significant mechanistic advantage by being able to covalently modify the active, GTP-bound state of KRAS-G12D (mimicked by GppNHp). This is a feature not shared by many other inhibitor classes, particularly the clinically approved KRAS-G12C inhibitors which primarily target the inactive GDP-bound conformation [1]. The ability to engage both the inactive (GDP) and active (GTP) states may translate to more complete blockade of signaling in contexts where the oncoprotein is cycling or predominantly GTP-bound. This dual-state engagement is supported by thermal stability shifts: covalent modification by (RS)-G12Di-1 increased the melting temperature (Tm) of both KRAS-G12D•GDP (ΔTm = +10.3 °C) and KRAS-G12D•GppNHp (ΔTm = +2.5 °C) .

KRAS-G12D GTP-bound Active state inhibitor

High-Resolution Structural Validation of the Covalent Binding Mechanism

The precise binding mode and mechanism of action of (RS)-G12Di-1 have been unequivocally defined by a high-resolution 1.7 Å co-crystal structure of the covalent KRAS-G12D•GDP•(RS)-G12Di-1 adduct [1]. This structure confirms that the inhibitor occupies the Switch-II pocket (S-IIP) and forms a direct, stable covalent ester bond with the side-chain carboxylate of the mutant Asp12 residue, with clear electron density observed for the bond and the ring-opened malolactone product [2]. The structural data also allowed for unambiguous assignment of the adduct's stereochemistry (S-configuration at the β-carbon), a level of mechanistic clarity that is invaluable for structure-activity relationship (SAR) studies and further chemical optimization [3].

KRAS-G12D Covalent inhibitor X-ray crystallography

Optimal Research Applications for (RS)-G12Di-1 Based on Empirical Evidence


Mutation-Specific Target Validation in Pancreatic Cancer Models

Due to its exceptional selectivity for G12D over G12C and wild-type KRAS [1], (RS)-G12Di-1 is ideally suited as a chemical probe to validate the dependency of pancreatic ductal adenocarcinoma (PDAC) cell lines and patient-derived models on oncogenic KRAS-G12D signaling. Researchers can use it to confidently link phenotypic effects (e.g., proliferation, apoptosis) to G12D inhibition without confounding off-target activity on the highly nucleophilic G12C mutant, a common pitfall with less selective probes [2].

Kinetic Analysis of KRAS-G12D Target Engagement and Signal Transduction

The exceptionally rapid covalent modification kinetics of (RS)-G12Di-1 (t1/2 ~99 seconds) [1] enable precise time-course experiments to measure the rate of KRAS-G12D target engagement and the subsequent shutdown of downstream effector pathways (e.g., RAF-MEK-ERK). This rapid onset of action makes it a powerful tool for studying the immediate and dynamic signaling consequences of acute KRAS-G12D inhibition in cellular assays.

Structural Biology and Medicinal Chemistry for Covalent Inhibitor Design

The availability of a high-resolution 1.7 Å co-crystal structure of (RS)-G12Di-1 bound to its target [1] provides a robust structural framework for structure-activity relationship (SAR) studies. Medicinal chemists can use this structural data to guide the rational design of next-generation G12D inhibitors, optimizing potency, selectivity, and drug-like properties based on a validated binding pose and covalent linkage.

Interrogating Active-State KRAS-G12D Signaling

(RS)-G12Di-1's proven ability to bind and modify the active, GTP-bound state of KRAS-G12D [1] differentiates it from many GDP-state-specific inhibitors. This property makes it a valuable tool for dissecting the role of the active KRAS-G12D pool in driving oncogenic signaling and for evaluating the therapeutic potential of targeting both the inactive and active conformations of this oncoprotein.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (RS)-G12Di-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.